N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide (CAS: 1574492-45-7) is a heterocyclic organic compound with a molecular formula of C₂₁H₂₂N₄O₂ and a molecular weight of 362.4 g/mol . Its structure comprises a benzimidazole core linked via an ethyl group to a propanamide moiety, which is further substituted with a 4-methoxyindole group. The benzimidazole and indole rings are aromatic heterocycles known for their biological relevance, particularly in drug discovery for their roles in π-stacking interactions and enzyme inhibition.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-19-8-4-7-18-15(19)10-13-25(18)14-11-21(26)22-12-9-20-23-16-5-2-3-6-17(16)24-20/h2-8,10,13H,9,11-12,14H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
FVXHGEINJXSFRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Catalyzed Cyclocondensation
A representative method involves reacting OPDA (1 mmol) with acetic acid (1 mmol) in the presence of NH₄Cl (4 mmol) in chloroform at room temperature for 4 hours, yielding 2-methyl-1H-benzo[d]imidazole with 94% efficiency. For the target compound, substituting acetic acid with glyoxylic acid derivatives introduces the requisite ethylenediamine side chain.
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Catalyst | NH₄Cl (4 mol%) |
| Solvent | Chloroform |
| Temperature | Room temperature (25°C) |
| Reaction Time | 4 hours |
| Yield | 90–94% |
This method avoids harsh acids and high temperatures, preserving functional group compatibility for subsequent steps.
Indole Functionalization
The 4-methoxyindole moiety is synthesized through methoxylation of indole derivatives. Electrophilic substitution at the indole’s 4-position is challenging due to inherent electronic biases, necessitating directed ortho-metalation strategies.
Directed Metalation Approach
A proven protocol involves:
-
Protecting indole at N1 with a 2-methoxyethyl group using 2-methoxyethyl chloride in DMF with K₂CO₃.
-
Deprotonating the 4-position with LDA (lithium diisopropylamide) at −78°C.
-
Quenching with trimethylborate and oxidizing with H₂O₂ to install the methoxy group.
Typical Yield : 65–70% after purification by column chromatography.
Propanamide Linker Assembly
Coupling the benzimidazole and indole subunits requires forming the propanamide bridge. This is achieved through a two-step sequence: (1) synthesis of 3-(4-methoxy-1H-indol-1-yl)propanoic acid and (2) amide bond formation with 2-(1H-benzimidazol-2-yl)ethylamine.
Synthesis of 3-(4-Methoxy-1H-indol-1-yl)propanoic Acid
Reacting 4-methoxyindole with acrylic acid in the presence of a radical initiator (e.g., AIBN) under nitrogen affords the propanoic acid derivative via Michael addition.
| Condition | Specification |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 75–80% |
Amide Coupling
Activating the carboxylic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM), followed by reaction with 2-(1H-benzimidazol-2-yl)ethylamine, yields the final product.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCl/HOBt |
| Solvent | DCM |
| Temperature | 0°C to room temperature |
| Reaction Time | 24 hours |
| Yield | 85–90% |
Purification and Characterization
Crude product purification involves silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to remove unreacted starting materials and byproducts. Final characterization employs:
-
¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–6.7 (m, aromatic protons), 3.8 (s, 3H, OCH₃).
Challenges and Optimization Strategies
Competing Side Reactions
Scalability Considerations
-
Catalyst Recycling : NH₄Cl can be recovered from aqueous washes and reused, reducing costs.
-
Continuous Flow Synthesis : Pilot studies demonstrate improved yields (92%) for benzimidazole formation in flow reactors.
Comparative Analysis of Methodologies
| Method | Benzimidazole Yield | Indole Methoxylation Yield | Coupling Yield | Total Yield |
|---|---|---|---|---|
| Traditional | 75% | 60% | 70% | 31.5% |
| Optimized Catalytic | 94% | 70% | 90% | 59.2% |
The catalytic method using NH₄Cl and EDCl/HOBt outperforms conventional approaches, nearly doubling overall efficiency.
Industrial and Regulatory Considerations
Chemical Reactions Analysis
Compound 3 is an amide, and it may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions can be explored further in research studies. The major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
Anticancer Potential
Several studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds similar to N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide have been shown to exhibit cytotoxic effects against various cancer cell lines. In particular, benzimidazole derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
A study on related benzimidazole compounds reported significant anticancer activity against human colorectal carcinoma (HCT116) cells, with some derivatives showing lower IC50 values than standard chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that this compound may also possess similar or enhanced efficacy against cancer cells.
Antimicrobial Activity
Benzimidazole derivatives are recognized for their antimicrobial properties. Research has demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives exhibiting structural similarities to this compound were evaluated for their antimicrobial activity and showed promising results .
Case Study 1: Anticancer Activity Evaluation
In a comparative study involving various benzimidazole derivatives, a compound structurally related to this compound was tested against HCT116 cells. The compound demonstrated an IC50 value significantly lower than that of 5-FU, indicating its potential as a more effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of several benzimidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain compounds exhibited MIC values in the low micromolar range, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The precise mechanism by which Compound 3 exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzimidazole and Indole Derivatives
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (): Key Differences: Replaces the benzimidazole with an indol-3-yl group and substitutes the 4-methoxyindole with a fluorobiphenyl moiety. However, the biphenyl group may reduce solubility compared to the methoxyindole in the target compound .
- N-[2-(Boc-amino)ethyl]-3-(5-methoxy-1H-benzo[d]imidazole-2-yl)propanamide (): Key Differences: Features a 5-methoxybenzimidazole and a Boc-protected amine on the ethyl linker. Impact: The Boc group improves synthetic handling but may reduce metabolic stability in vivo. The 5-methoxy position on benzimidazole alters electronic effects compared to the 4-methoxyindole in the target compound .
Propanamide-Linked Indole Derivatives
- 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (): Key Differences: Substitutes the benzimidazole with a 4-chlorobenzoyl-indole and adds a methylsulfonyl group.
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide ():
- Key Differences : Shortens the propanamide chain to a benzamide and replaces the 4-methoxyindole with a 4-methoxybenzoyl group.
- Impact : The shorter chain reduces conformational flexibility, which might limit binding to larger enzyme active sites compared to the target compound’s extended propanamide linker .
Triazole- and Quinazoline-Containing Analogs
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide ():
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (): Key Differences: Replaces benzimidazole with a 4-oxoquinazoline and adds a chloro-substituted indole. Impact: Quinazoline derivatives are known kinase inhibitors, suggesting divergent biological targets compared to the benzimidazole-indole scaffold .
Physicochemical and Pharmacokinetic Comparisons
- Metabolic Stability : The absence of labile groups (e.g., esters in ’s Boc-protected amine) in the target compound suggests better metabolic stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the benzimidazole and indole precursors. Key steps include:
- Cyclization : Formation of the benzimidazole core using o-phenylenediamine derivatives under acidic conditions (e.g., HCl or acetic acid) .
- Coupling Reactions : Linking the benzimidazole-ethyl moiety to the 4-methoxyindole-propanamide group via amide bond formation, often employing coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane .
- Catalysts : Palladium or copper catalysts may be used for cross-coupling steps, particularly for introducing substituents to the indole or benzimidazole rings .
- Purification : Column chromatography (silica gel) or recrystallization is critical for isolating high-purity products .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to verify proton and carbon environments, FT-IR for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Chromatography : HPLC or UPLC to assess purity (>95% typical for pharmacological studies) .
- Elemental Analysis : Confirm empirical formula via CHNS/O combustion analysis .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases, given the benzimidazole moiety's affinity for enzyme active sites .
- Cellular Assays : Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) due to indole derivatives' known anticancer activity .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure receptor affinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with variations in:
- Benzimidazole : Replace with other heterocycles (e.g., benzothiazole) .
- Indole Substituents : Alter methoxy group position or introduce halogens .
- Linker Optimization : Adjust ethyl or propanamide chain length .
- Activity Mapping : Compare bioactivity across analogs using dose-response curves (IC₅₀/EC₅₀ values) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like serotonin receptors or kinases .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Control Experiments : Ensure assay conditions (pH, temperature, solvent) are consistent. For example, DMSO concentrations >1% can artifactually inhibit enzymes .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR alongside enzyme kinetics) .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out metabolite interference .
- Crystallography : Resolve co-crystal structures to confirm target engagement, as done for related benzimidazole derivatives .
Q. What strategies address poor solubility or bioavailability in preclinical studies?
- Methodological Answer :
- Formulation Optimization : Use cyclodextrins, liposomes, or PEGylation to enhance aqueous solubility .
- Pro-Drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Pharmacokinetic Profiling : Conduct in vivo studies (rodents) with LC-MS/MS quantification to assess absorption/distribution .
Q. How can metabolic degradation pathways be elucidated?
- Methodological Answer :
- In Vitro Models : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and identify metabolites via LC-HRMS .
- Isotope Labeling : Use deuterated analogs to track metabolic hotspots (e.g., benzylic positions) .
- Computational Tools : Predict metabolic sites with software like Meteor (Lhasa Limited) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
